

Sitafloxacin-d4 chemical structure and properties

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Compound of Interest

Compound Name: Sitafloxacin-d4

Cat. No.: B15560039

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Sitafloxacin-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to **Sitafloxacin-d4**. **Sitafloxacin-d4** is the deuterated analog of Sitafloxacin, a fourth-generation fluoroquinolone antibiotic. The incorporation of deuterium can offer advantages in drug metabolism and pharmacokinetic studies, making **Sitafloxacin-d4** a valuable tool for researchers.

Chemical Structure and Properties

Sitafloxacin-d4 shares the same core structure as Sitafloxacin, with the key difference being the substitution of four hydrogen atoms with deuterium atoms. This isotopic labeling is typically on the piperazine ring, a common site for metabolic activity.

Table 1: Physicochemical Properties of **Sitafloxacin-d4**

Property	Value
IUPAC Name	7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid-d4
Molecular Formula	C ₁₉ H ₁₄ D ₄ ClF ₂ N ₃ O ₃
Molecular Weight	413.86 g/mol
Appearance	Likely a solid, similar to Sitafloracin
Solubility	Expected to have similar solubility to Sitafloracin, which is slightly soluble in DMF, DMSO, and Methanol. ^[1]

Diagram 1: Chemical Structure of **Sitafloracin-d4**

Caption: Chemical structure of **Sitafloracin-d4**.

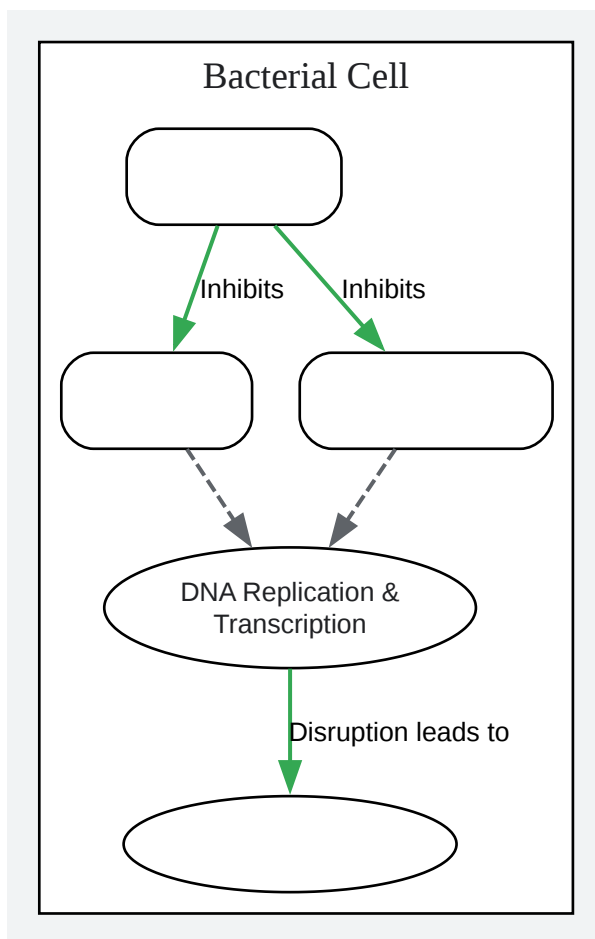
Mechanism of Action

Sitafloracin, and by extension **Sitafloracin-d4**, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.^{[2][3][4][5][6]} These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

- **DNA Gyrase:** This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
- **Topoisomerase IV:** This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

By inhibiting these enzymes, **Sitafloracin-d4** disrupts essential cellular processes, leading to bacterial cell death.

Diagram 2: Sitafloracin's Mechanism of Action



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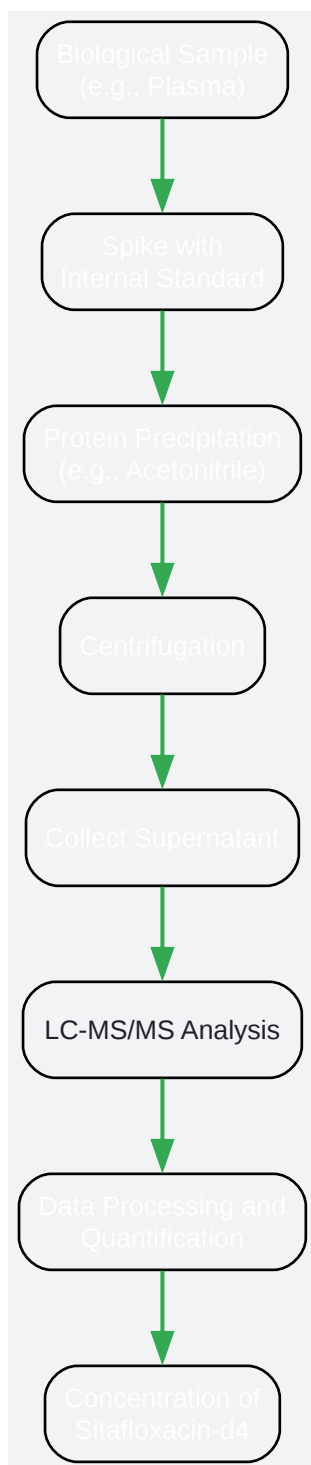
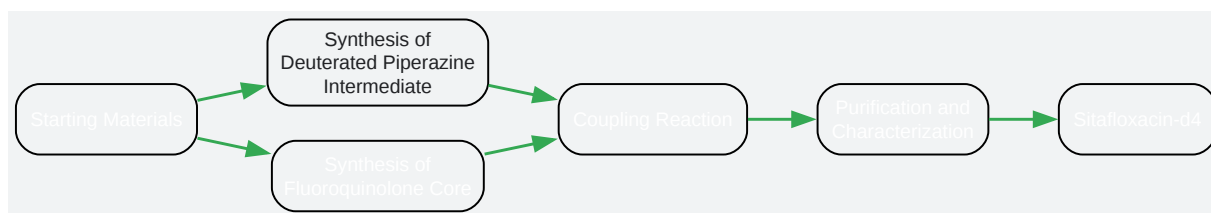
Caption: Inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

Synthesis of Sitafloracin-d4

A plausible synthetic route for **Sitafloracin-d4** would involve the synthesis of a deuterated piperazine intermediate, which is then coupled with the fluoroquinolone core. The synthesis of the non-deuterated Sitafloracin has been described and can be adapted.^{[7][8]}

Diagram 3: General Synthetic Workflow



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